2-Biphenylzinc iodide, 0.5M in tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

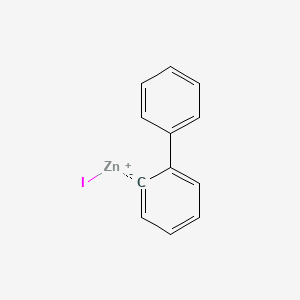

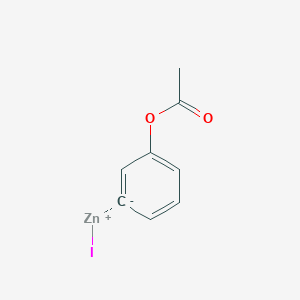

2-Biphenylzinc iodide, 0.5M in tetrahydrofuran, is an organozinc reagent . It has an empirical formula of C12H9IZn and a molecular weight of 345.49 . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of 2-Biphenylzinc iodide can be represented by the SMILES stringI [Zn]c1ccccc1-c2ccccc2 . This indicates that the molecule consists of a zinc atom bonded to an iodine atom and a biphenyl group. Physical And Chemical Properties Analysis

2-Biphenylzinc iodide, 0.5M in tetrahydrofuran, has a density of 1.018 g/mL at 25 °C . It is stored at a temperature of 2-8°C . The concentration of the solution is 0.5 M in tetrahydrofuran, and it may contain 1-3% inorganic chloride as impurities .Scientific Research Applications

Applications in Crystallography and Material Science

Polytypism in Lead Iodide

Understanding the structural variations, known as polytypism, in materials like lead iodide can be crucial for various technological applications, including semiconductor devices and photovoltaic cells. The detailed study of polytypes, their formation, and their properties can provide insights into how similar iodide-based compounds, potentially including 2-Biphenylzinc iodide, might be utilized in creating or modifying materials with specific electronic or optical characteristics (Beckmann, 2010).

Environmental and Ecological Research

Biofortification and Stress Tolerance in Crops

Iodine, including various iodide formulations, is studied for its effects on plant growth, stress tolerance, and nutritional enhancement. While the focus is often on simpler iodine compounds, research into how iodide affects plant physiology could parallel investigations into the agricultural or environmental applications of specific iodide reagents like 2-Biphenylzinc iodide, aiming to enhance crop resilience or iodine content for nutritional purposes (Medrano-Macías et al., 2016).

Chemical Analysis and Reaction Monitoring

Parallel Competing Reaction Systems

In chemical engineering and process optimization, the study of micromixing efficiency using iodide reactions can be crucial. Although the specific use of 2-Biphenylzinc iodide was not addressed, understanding the dynamics of iodide reactions in mixed systems can provide foundational knowledge for its potential use in studying reaction kinetics, catalysis, or synthetic chemistry applications (Fournier, Falk, & Villermaux, 1996).

Radioactive Tracing in Ecology

Radioactive Marking of Small Mammals

The use of iodine, including iodides, as radioactive markers in ecological studies highlights the versatility of iodide compounds in scientific research. Although this study does not specifically mention 2-Biphenylzinc iodide, it underscores the broader application of iodides in tracing, marking, and studying animal populations and behaviors (Bailey, Linn, & Walker, 1973).

properties

IUPAC Name |

iodozinc(1+);phenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.HI.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJVAKOEBBUCEC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Biphenylzinc iodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)